N-(2-chloropyridin-4-yl)nitramide
Overview
Description
N-(2-chloropyridin-4-yl)nitramide is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Cytotoxic Agents : A study synthesized a nickel(II) complex using 4-chloropyridine-26-dicarboxylate and evaluated its antimicrobial activities against several bacteria and fungi, and its cytotoxic effect on different human cell lines. The complex showed significant antibacterial activity and cytotoxic effects, suggesting its potential as an antimicrobial and cytotoxic agent (Abdolmaleki et al., 2017).
Biological Characterization of Complexes : Another study focused on synthesizing and characterizing Ni(II) and Cu(II) complexes with derivatives of N-(2-chloropyridin-4-yl)nitramide. These complexes showed no biological activity against certain bacteria, highlighting the importance of molecular structure in determining biological effects (Marinescu et al., 2002).
Biotransformation and Detoxification : Research involving the white-rot fungus Phanerochaete sordida YK-624 showed it could degrade neonicotinoid insecticides, forming metabolites with reduced neurotoxicity. This study highlights the potential of using fungi for environmental detoxification (Wang et al., 2019).
Electrophilic and Nucleophilic Properties : A study synthesized compounds using derivatives of this compound as both electrophiles and nucleophiles. These compounds were used to probe interactions with the Drosophila nicotinic acetylcholine receptor, demonstrating their potential in neurobiological research (Zhang et al., 2004).
Anticancer and Antioxidant Activities : A study synthesized complexes using N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, a derivative of this compound. These complexes were evaluated for their anticancer and antioxidant activities, indicating their therapeutic potential (Yeşilkaynak et al., 2017).
Electropolymerization Studies : Another study investigated the electropolymerization of a nickel phthalocyanine derivative, showcasing the potential of this compound derivatives in material science, particularly in creating electrochromic materials (Yavuz et al., 2011).
Photodegradation Studies : The photodegradation of imidacloprid, a neonicotinoid insecticide, using graphitic carbon nitride as a catalyst was studied. One of the photoproducts identified was a derivative of this compound, suggesting applications in environmental remediation (Liu et al., 2015).
Safety and Hazards
“N-(2-chloropyridin-4-yl)nitramide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOOIQTFYPKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342404 | |
Record name | 2-Chloro-4-nitroaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14432-13-4 | |
Record name | 2-Chloro-N-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14432-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitroaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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